molecular formula C4H9ClN4O B1384486 5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride CAS No. 879635-07-1

5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride

Cat. No. B1384486
M. Wt: 164.59 g/mol
InChI Key: PIPCCVDCXYVKAU-UHFFFAOYSA-N
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Description

The compound “5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride” is a derivative of the 1,2,4-triazole class of compounds . 1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . The “5-(2-Aminoethyl)” part suggests the presence of an aminoethyl group at the 5th position of the triazole ring.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a 1,2,4-triazole ring with a 2-aminoethyl group attached at the 5th position. The hydrochloride indicates that it is a salt, likely formed by the reaction of the amino group with hydrochloric acid .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring and the aminoethyl group. The amino group (-NH2) is a common functional group in organic chemistry and is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar amino group and the aromatic triazole ring could influence its solubility, melting point, boiling point, and other physical and chemical properties .

Scientific Research Applications

Antimicrobial Applications

5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride and its derivatives exhibit significant applications in the field of antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one, and found that these compounds possess good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Plech et al. (2011) reported the synthesis of novel N2-hydroxymethyl and N2-aminomethyl derivatives of 1,2,4-triazole, showing notable antibacterial activity (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).

Synthesis and Structural Properties

Chemical Synthesis and Characterization

The chemical synthesis and characterization of these compounds also play a crucial role in their scientific research applications. Sancak et al. (2007) described the synthesis and characterization of new compounds, including 4-amino-5-(thien-2-yl ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and their metal complexes, providing insights into their structural properties (Sancak, Er, Ünver, Yıldırım, Değirmencioğlu, & Serbest, 2007). Alkan et al. (2007) synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-ones and investigated their acidic properties, contributing to the understanding of their chemical behavior (Alkan, Yüksek, Islamoglu, Bahçeci, Calapoğlu, Elmastaş, Aksit, & Ozdemir, 2007).

Photophysical Properties and Applications

Luminescent and Electronic Properties

The study of photophysical properties is another significant aspect. Nadeem et al. (2017) synthesized 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione and analyzed its photophysical properties, including absorption and photoluminescence spectroscopy. This research provides valuable insights into the luminescent and electronic properties of such compounds (Nadeem, Yunus, Bhatti, Ayub, Mehmood, & Saif, 2017).

Anticancer Research

Potential in Cancer Treatment

In the field of cancer research, Bekircan et al. (2008) explored the synthesis of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity. Their findings contribute to the understanding of the potential use of these compounds in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its potential uses in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

3-(2-aminoethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O.ClH/c5-2-1-3-6-4(9)8-7-3;/h1-2,5H2,(H2,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPCCVDCXYVKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NNC(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride

CAS RN

879635-07-1
Record name 5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 2
5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 3
Reactant of Route 3
5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 4
5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 5
5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 6
5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride

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